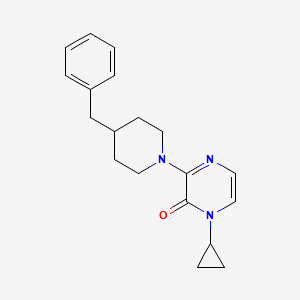![molecular formula C21H29N5O B6445663 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2640971-27-1](/img/structure/B6445663.png)
4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic molecule that features a pyrimidine core substituted with a morpholine ring and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution with Piperazine: The pyrimidine intermediate is then reacted with 1-(2-phenylethyl)piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine moiety.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the pyrimidine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenylethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and piperazine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates, bases like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Reduced forms of the pyrimidine or phenylethyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in assays to determine binding affinities and to study the effects of structural modifications on biological activity.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for treating neurological and psychiatric disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter release and uptake. The pyrimidine core may also interact with various enzymes, influencing metabolic pathways.
類似化合物との比較
Similar Compounds
- 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}piperidine
- 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}pyrrolidine
Uniqueness
Compared to similar compounds, 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and selectivity for various biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-[4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-18-17-20(23-21(22-18)26-13-15-27-16-14-26)25-11-9-24(10-12-25)8-7-19-5-3-2-4-6-19/h2-6,17H,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASONTDYEODLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B6445595.png)
![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445607.png)
![4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445615.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445619.png)
![1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445623.png)
![N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445627.png)
![N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445629.png)
![N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445642.png)
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445651.png)
![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)
![4-{2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445673.png)
![4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445685.png)
